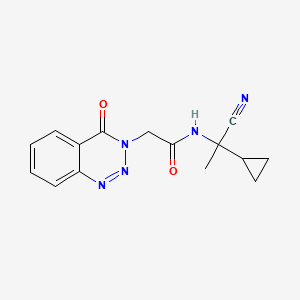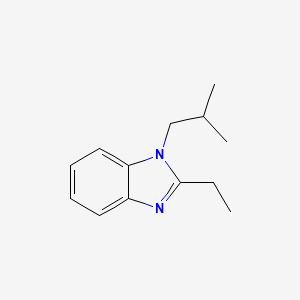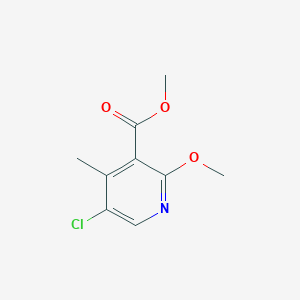![molecular formula C16H21N3O2 B2745420 N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide CAS No. 1241248-62-3](/img/structure/B2745420.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA is a small molecule inhibitor that targets the enzyme histone deacetylase 6 (HDAC6), which is involved in various cellular processes such as cell motility, protein trafficking, and immune response.
Wirkmechanismus
CPCA is a selective inhibitor of N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, which is a class IIb histone deacetylase. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide is involved in various cellular processes such as cell motility, protein trafficking, and immune response. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA leads to the accumulation of acetylated proteins, which affects various cellular processes. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In neurodegenerative diseases, N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to increase the clearance of misfolded proteins, reduce neuroinflammation, and improve cognitive function. In inflammation, N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
CPCA has been shown to have various biochemical and physiological effects. In cancer cells, CPCA induces cell cycle arrest, apoptosis, and autophagy. In neurodegenerative diseases, CPCA increases the clearance of misfolded proteins, reduces neuroinflammation, and improves cognitive function. In inflammation, CPCA reduces the production of pro-inflammatory cytokines and chemokines. CPCA has also been shown to have anti-angiogenic effects, which can be beneficial in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has several advantages and limitations for lab experiments. One of the advantages of CPCA is its selectivity towards N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, which reduces off-target effects. CPCA has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, CPCA has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. CPCA also has limitations in terms of its toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
CPCA has several potential future directions for research. One of the future directions is the development of CPCA derivatives with improved pharmacokinetic properties, solubility, and stability. Another future direction is the evaluation of CPCA in combination with other drugs for cancer treatment. CPCA has also shown potential in the treatment of neurodegenerative diseases and inflammation, and further studies are needed to evaluate its efficacy in these fields. The development of CPCA as a therapeutic agent for various diseases requires further preclinical and clinical studies to evaluate its safety and efficacy.
Synthesemethoden
The synthesis of CPCA involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-(methoxymethyl)phenylamine, which is then reacted with ethyl chloroacetate to obtain 2-(methoxymethyl)phenylacetamide. The next step involves the reaction of 2-(methoxymethyl)phenylacetamide with cyclopropyl cyanide to obtain N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide (CPCA). The yield of CPCA is around 70%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
CPCA has been extensively studied for its potential applications in various fields such as cancer, neurodegenerative diseases, and inflammation. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide is overexpressed in various cancers, and its inhibition by CPCA has shown promising results in preclinical studies. CPCA has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. CPCA has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to increase the clearance of misfolded proteins, reduce neuroinflammation, and improve cognitive function in animal models. Inflammation is a key component of various diseases such as arthritis, asthma, and inflammatory bowel disease. CPCA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(methoxymethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(11-17,13-7-8-13)19-15(20)9-18-14-6-4-3-5-12(14)10-21-2/h3-6,13,18H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKFVCQRNXAEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-methyl-4-(3-thienyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2745338.png)
![3-Methoxy-N-methyl-N-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2745339.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2745343.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2745348.png)
![3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide](/img/structure/B2745350.png)



![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)
